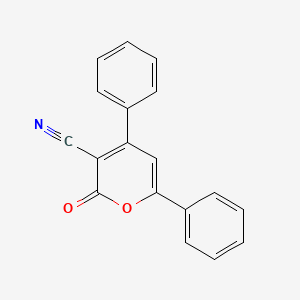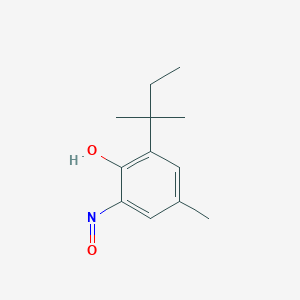
Diethyl (pyrrolidine-1-carbonyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (pyrrolidine-1-carbonyl)phosphonate is a phosphonate compound characterized by the presence of a pyrrolidine ring attached to a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pyrrolidine-1-carbonyl)phosphonate typically involves the reaction of diethyl phosphite with a pyrrolidine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . Another approach involves the use of diaryliodonium salts with phosphites under visible-light illumination, providing a variety of aryl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (pyrrolidine-1-carbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (pyrrolidine-1-carbonyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (pyrrolidine-1-carbonyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound valuable in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphite
- Diethyl 1-(methylsulfenyl)-4-oxopentanephosphonate
- Amino phosphonates
Uniqueness
Diethyl (pyrrolidine-1-carbonyl)phosphonate is unique due to its pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other phosphonates and enhances its potential in biological and chemical applications .
Propriétés
Numéro CAS |
59682-44-9 |
|---|---|
Formule moléculaire |
C9H18NO4P |
Poids moléculaire |
235.22 g/mol |
Nom IUPAC |
diethoxyphosphoryl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H18NO4P/c1-3-13-15(12,14-4-2)9(11)10-7-5-6-8-10/h3-8H2,1-2H3 |
Clé InChI |
MTSRTDYVXYQEAU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)N1CCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)





![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)



![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)



